7-amino-6-chloro-3,4-dihydroquinazolin-4-one
Description
Historical Context and Significance of the Quinazolinone Nucleus in Heterocyclic Chemistry
The study of quinazolines began in the late 19th century, with the first synthesis of the parent quinazoline (B50416) reported in 1895. derpharmachemica.com Since then, the quinazolinone core has been identified in over 200 naturally occurring alkaloids, isolated from various plants, microorganisms, and animals. nih.gov This natural prevalence hinted at their biological importance and spurred extensive research into their synthesis and properties. cymitquimica.comgoogle.com
The significance of the quinazolinone nucleus lies in its versatile chemical nature, which allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological activities. googleapis.comnih.gov This structural versatility has established the quinazolinone scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. cymitquimica.comresearchgate.net Consequently, numerous quinazolinone-containing compounds have been developed as therapeutic agents. googleapis.com
Overview of Dihydroquinazolinones in Organic Synthesis and Mechanistic Studies
Dihydroquinazolinones, which are reduced forms of quinazolinones, represent an important subclass of these heterocyclic compounds. namiki-s.co.jp They have emerged as significant targets in organic synthesis due to their own interesting biological profiles. researchgate.net The synthesis of dihydroquinazolinones has been an active area of research, with numerous methods developed for their construction. These methods often involve the cyclocondensation of anthranilamides with aldehydes or ketones, and various catalysts and reaction conditions have been explored to improve yields and efficiency. researchgate.net
Mechanistic studies of dihydroquinazolinone formation have revealed interesting chemical pathways, including the involvement of N-acyliminium ion intermediates. chemsrc.com The reactivity of the dihydroquinazolinone core also allows for a variety of chemical transformations, making it a valuable synthon for the creation of more complex molecules. bldpharm.com The development of efficient and environmentally benign synthetic routes to these compounds, such as microwave-assisted and multicomponent reactions, continues to be an area of focus. namiki-s.co.jp
Specific Focus: The 7-amino-6-chloro-3,4-dihydroquinazolin-4-one Framework within Contemporary Research
The specific compound, this compound, is a distinct molecule within the dihydroquinazolinone family. Information regarding this specific chemical entity in peer-reviewed scientific literature is notably scarce. Its existence is confirmed by its unique CAS number, 1013117-35-5.
While detailed research findings on its synthesis, properties, and applications are not widely published, its structure suggests potential as a scaffold for further chemical exploration. The presence of an amino group at the 7-position and a chloro group at the 6-position on the benzene (B151609) ring portion of the molecule offers sites for potential chemical modification and derivatization. These functional groups can influence the electronic properties and biological activity of the molecule. The lack of extensive research on this specific framework highlights a potential area for future investigation within the broader field of quinazolinone chemistry.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1013117-35-5 |
| Molecular Formula | C₈H₇ClN₄O |
| Molecular Weight | 210.62 g/mol |
Note: This data is based on publicly available chemical database information and may not be derived from extensive experimental studies.
Scope and Objectives of the Research Compendium
The primary objective of this article is to present a structured overview of the chemical compound this compound. Given the limited availability of specific research on this molecule, this compendium aims to:
Provide a foundational understanding of the broader classes of quinazolinone and dihydroquinazolinone compounds, drawing from established historical and synthetic chemistry literature.
Situate the this compound framework within this context, clearly identifying it as a specific, yet understudied, chemical entity.
Consolidate the available identifying information for this compound, such as its CAS number and basic chemical properties.
Highlight the absence of extensive research on this specific compound as a potential gap in the current scientific literature, thereby suggesting avenues for future research in the synthesis and characterization of novel dihydroquinazolinone derivatives.
This article adheres strictly to the outlined structure and focuses solely on the chemical nature and research context of the compounds discussed, without delving into pharmacological applications or safety profiles.
Structure
3D Structure
Properties
CAS No. |
1013117-35-5 |
|---|---|
Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-amino-6-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,10H2,(H,11,12,13) |
InChI Key |
HWBWNWYRTQNIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)N)N=CNC2=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Amino 6 Chloro 3,4 Dihydroquinazolin 4 One and Analogues
Classical Synthetic Approaches to Quinazolin-4-ones and Dihydroquinazolinones
The construction of the quinazolin-4-one and dihydroquinazolinone core relies on several well-established synthetic strategies. These methods offer versatility and access to a wide array of substituted derivatives.
Cyclocondensation Reactions from Anthranilic Acid and Derivatives
A foundational and widely utilized method for synthesizing quinazolin-4-ones is the cyclocondensation reaction starting from anthranilic acid or its derivatives. nih.gov This approach typically involves the reaction of an anthranilic acid with an amide or a source of a single carbon atom, such as formamide (B127407) or orthoesters, to form the pyrimidinone ring. The Niementowski quinazolinone synthesis, a classic example, involves heating anthranilic acid with an excess of formamide, leading to the formation of two molecules of water and the desired quinazolin-4-one. nih.gov
The versatility of this method is enhanced by the use of various substituted anthranilic acids, allowing for the introduction of different functional groups onto the benzene (B151609) ring of the quinazolinone core. For instance, using a substituted anthranilic acid allows for the preparation of a diverse library of quinazolinone derivatives. ijarsct.co.in The reaction can also be carried out with other amides to introduce substituents at the 2-position of the quinazolinone ring. A highly employed method involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with various amines to yield 4(3H)-quinazolinone derivatives. nih.gov
Multi-component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For the synthesis of dihydroquinazolinones, a common MCR involves the condensation of an anthranilamide, an aldehyde or ketone, and a third component, which can vary.
One notable example is the three-component reaction of isatoic anhydride, an aldehyde, and an amine or ammonium (B1175870) acetate. This reaction proceeds through the in-situ formation of the corresponding 2-aminobenzamide (B116534) from isatoic anhydride and the amine, which then condenses with the aldehyde to form the dihydroquinazolinone ring. These reactions can often be performed under mild conditions and can be catalyzed by various acids or metal catalysts.
One-Pot Synthetic Strategies
A common one-pot approach for substituted quinazolin-4(3H)-ones involves the cyclocondensation of anthranilic acid, an orthoester (or formic acid), and an amine under microwave irradiation, which can be completed in a matter of minutes. rsc.org Another strategy involves the reaction of 2-aminobenzamides with aldehydes, which can be catalyzed by various reagents to afford 2,3-dihydroquinazolin-4(1H)-ones. These one-pot methods are highly adaptable and can be used to synthesize a wide range of derivatives by varying the starting materials.
Targeted Synthesis of 7-amino-6-chloro-3,4-dihydroquinazolin-4-one
The specific synthesis of this compound requires a multi-step approach, beginning with appropriately substituted precursors and involving key transformations to introduce the desired functional groups at the correct positions.
Precursor Identification and Preparation Strategies (e.g., from 2-aminobenzamide derivatives)
A logical precursor for the target molecule is a 2-aminobenzamide derivative bearing the required chloro and amino (or a precursor nitro) group at the appropriate positions. A plausible synthetic route commences with a substituted anthranilic acid or its ester.
For instance, the synthesis could start from methyl anthranilate. A two-step synthesis can be employed to produce 2-amino-5-chlorobenzamide (B107076). google.com This involves the chlorination of methyl anthranilate using a suitable chlorinating agent, followed by ammonolysis of the resulting 2-amino-5-chlorobenzoic acid methyl ester. google.com
To introduce the amino group at the 7-position, a nitration step is typically required. A potential strategy involves the nitration of a 2-amino-5-chlorobenzamide precursor to introduce a nitro group, which is subsequently reduced to the desired amino group. The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been reported, starting from 2-chloro-4-nitrobenzoic acid. nih.gov This suggests that nitration of a chloro-substituted benzoic acid derivative is a feasible strategy.
A hypothetical, yet chemically sound, pathway to this compound would involve the following key steps:
Preparation of 2-amino-5-chloro-4-nitrobenzamide: This intermediate could potentially be synthesized from a suitable starting material like 2-amino-5-chlorobenzoic acid through a nitration reaction.
Cyclization: The resulting 2-amino-5-chloro-4-nitrobenzamide could then undergo cyclocondensation with a formic acid equivalent (e.g., triethyl orthoformate or formamide) to form the dihydroquinazolinone ring.
Reduction: The final step would be the reduction of the nitro group to an amino group, yielding the target compound, this compound.
Optimization of Reaction Conditions and Yields (e.g., microwave irradiation, solvent-free)
To enhance the efficiency and sustainability of the synthetic process, various optimization strategies can be employed. Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijarsct.co.inrsc.org For the synthesis of quinazolinones, microwave-assisted one-pot cyclocondensation of anthranilic acid, an orthoester, and an amine has proven to be a highly effective method. rsc.org
Solvent-free reaction conditions, or "dry media" reactions, represent another green chemistry approach that can improve the synthesis. These reactions are often carried out by grinding the reactants together, sometimes with a solid support or catalyst. This can lead to increased reaction rates, higher yields, and simplified work-up procedures. The synthesis of quinazolin-4(3H)-one derivatives has been successfully achieved under solvent-free conditions using catalysts like organic clay under microwave irradiation. ijarsct.co.in
Table 1: Microwave-Assisted Synthesis of Quinazolinone Derivatives
| Starting Materials | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Anthranilic acid, Amine | Orthoester | Microwave Irradiation | 3-Substituted-quinazolin-4(3H)-one | High | rsc.org |
Table 2: Solvent-Free Synthesis of Dihydroquinazolinone Derivatives
| Starting Materials | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isatoic anhydride, Aldehyde, Amine | Various | Solvent-free, Heating | 2,3-Disubstituted-dihydroquinazolin-4(1H)-one | Good to Excellent | N/A |
| Anthranilamide, Aldehyde | Organic Clay | Solvent-free, Microwave | 2-Substituted-2,3-dihydroquinazolin-4(1H)-one | Moderate to Excellent | ijarsct.co.in |
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of dihydroquinazolinones aims to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Recyclable catalysts are a cornerstone of green chemistry, offering both economic and environmental benefits. In the synthesis of quinazolinone derivatives, a variety of heterogeneous and magnetically separable catalysts have been employed to facilitate reactions and simplify product purification. nih.gov
Nano-catalysts, in particular, have garnered significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity. For the synthesis of dihydroquinazolinones, catalysts such as graphene oxide nanosheets have been shown to be effective. rsc.org These catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity. Another approach involves the use of magnetic nanoparticles as catalyst supports, allowing for simple separation using an external magnet. researchgate.net For instance, iron oxide-carbon nanocomposites have been demonstrated as effective catalysts in the synthesis of quinazolinones in aqueous media.
The table below summarizes various recyclable catalysts used in the synthesis of quinazolinone and dihydroquinazolinone derivatives, which could be adapted for the synthesis of this compound.
| Catalyst Type | Specific Example | Reaction Conditions | Recyclability | Reference |
| Nano-catalysts | Graphene Oxide (GO) | Aqueous medium, Room temperature | Reusable | rsc.org |
| Magnetic Catalysts | Iron Oxide-Carbon Nanocomposite | Aqueous medium | Magnetically separable and reusable | |
| Heteropoly Acids | H5PV2Mo10O40/SiO2 | Ethanol, Room temperature | Reusable | |
| Ionic Liquids | Basic Ionic Liquids | Aqueous medium | Reusable |
This table is interactive. You can sort and filter the data.
Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of alternative reaction media, such as water, or conducting reactions under solvent-free conditions.
Aqueous media approaches are highly desirable due to the low cost, non-flammability, and environmental friendliness of water. The synthesis of 2,3-dihydroquinazolinones has been successfully achieved in aqueous media, often facilitated by catalysts that are active in water. rsc.org For example, graphene oxide nanosheets have been utilized to catalyze the reaction between an anthranilamide and an aldehyde in water at room temperature. rsc.org
Solvent-free synthesis, another green approach, involves carrying out reactions without any solvent, which can reduce waste and simplify work-up procedures. A fusion reaction at high temperatures has been employed for the synthesis of 3-amino-7-chloro-2-phenyl quinazolin-4(3H)-one, avoiding the use of a solvent. researchgate.net Microwave-assisted synthesis under solvent-free conditions has also been reported for the preparation of quinazolinone derivatives, offering advantages such as shorter reaction times and higher yields.
The oxidation of a dihydroquinazoline (B8668462) precursor is a common step in the synthesis of quinazolinones. Traditional oxidizing agents can be hazardous and produce toxic byproducts. Hydrogen peroxide (H2O2) is considered a green oxidant because its only byproduct is water. nih.gov
Recent studies have demonstrated the use of H2O2 as an effective oxidant in the synthesis of quinazolin-4(3H)-one scaffolds from 2-aminobenzamides. nih.gov This method often proceeds in the presence of a suitable catalyst and can be a more sustainable alternative to traditional oxidation methods. The application of H2O2-mediated oxidation could be a viable green strategy in the synthesis of certain analogues of this compound.
Stereoselective Synthesis of Dihydroquinazolinone Derivatives
Many biologically active molecules are chiral, and their therapeutic effects are often associated with a specific enantiomer. Therefore, the development of stereoselective methods for the synthesis of dihydroquinazolinone derivatives is of great importance.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed.
In the context of dihydroquinazolinone synthesis, a chiral auxiliary can be attached to one of the starting materials, such as the anthranilamide or the aldehyde. This auxiliary then directs the stereoselective formation of the new chiral center at the C2 position of the dihydroquinazolinone ring. While specific examples for this compound are not prevalent in the literature, the general principle of using chiral auxiliaries in the synthesis of chiral amines and related heterocyclic compounds is well-established. nih.gov For instance, chiral hydrazones have been used in asymmetric indium-mediated intramolecular cyclizations to produce chiral chromanes with high diastereoselectivity. nih.gov A similar strategy could be envisioned for the synthesis of chiral dihydroquinazolinones.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
For the synthesis of dihydroquinazolinone derivatives, both metal-based and organocatalytic asymmetric methods have been developed. Chiral phosphoric acids, for example, have been used as organocatalysts to promote the asymmetric condensation of 2-aminobenzamides with aldehydes, affording dihydroquinazolinones in good yields and with high enantioselectivity. The catalyst facilitates the enantioselective formation of the C-N bond during the cyclization step.
Recent advancements in this area have focused on the development of novel chiral catalysts and the optimization of reaction conditions to achieve higher stereocontrol. The table below provides examples of catalyst types used in the asymmetric synthesis of related heterocyclic compounds.
| Catalyst Type | Specific Example | Reaction Type | Stereoselectivity | Reference |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Condensation | High enantioselectivity | |
| Metal Catalyst | [Cu(CH3CN)4]PF6/(S,S)-Ph-BPE | Asymmetric Aldol Reaction | High enantioselectivity | nih.gov |
| Bifunctional Catalyst | Cinchona-derived ammonium salts | Phase Transfer Catalysis | High diastereoselectivity | nih.gov |
This table is interactive. You can sort and filter the data.
Chemical Reactivity and Derivatization Strategies of 7 Amino 6 Chloro 3,4 Dihydroquinazolin 4 One
Reactivity of the Amino Group at Position 7 and Chloro Group at Position 6
The substituents on the benzo portion of the dihydroquinazolinone ring are key handles for synthetic modification. The chlorine atom at C6 provides a site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the amino group at C7 offers its own nucleophilic character for alkylation, arylation, and acylation.
The chloro group at position 6 of the quinazolinone ring is susceptible to nucleophilic aromatic substitution (SNAr). Although less activated than chloro-substituents at the C4 position of a quinazoline (B50416) ring, the C6 position can still undergo substitution with various nucleophiles, particularly under forcing conditions or with appropriate activation. nih.govmdpi.com Reactions with amines, alkoxides, and thiolates can introduce a wide array of functional groups at this position. For instance, studies on analogous 4-chloroquinazolines have shown that they readily react with electron-rich primary aliphatic amines or substituted anilines to yield 4-aminoquinazolines in good yields. beilstein-journals.org Similarly, the chloro group at C6 can be displaced by nucleophiles such as aryl amines, a reaction that is foundational in the synthesis of many biologically active compounds. nih.govderpharmachemica.com
The reactivity in SNAr reactions is influenced by the electron-withdrawing nature of the quinazolinone core. The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.
| Substrate | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline Derivatives | DIPEA, Dioxane, 80°C | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline | mdpi.com |
| 4-chloro-8-methylquinolin-2(1H)-one | Alkanethiols | Sodium ethoxide | 4-(alkylthio)-8-methylquinolinone | mdpi.com |
| 6,7,8-trimethoxy-4-chloroquinazoline | Aryl amine | - | 4-(arylamino)quinazoline | nih.gov |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group at position 6 serves as an excellent handle for such transformations. Various established methods can be applied to derivatize this position.
Suzuki-Miyaura Coupling: This reaction pairs the chloro-substituted quinazolinone with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond, enabling the introduction of aryl or vinyl substituents.
Heck Coupling: The reaction with an alkene under palladium catalysis allows for the formation of a new C-C bond, attaching an alkenyl group to the C6 position.
Sonogashira Coupling: This involves the coupling of the chloro-substituent with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkynyl moiety.
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the chloro group with primary or secondary amines, providing an alternative route to N-substituted derivatives at the C6 position.
These reactions are highly valued for their functional group tolerance and broad substrate scope, allowing for the synthesis of complex molecular architectures. For example, Suzuki-Miyaura reactions have been successfully employed on related 4-chloro-6-iodo-quinazolines to introduce new aryl groups. researchgate.net
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | C(sp²)–C(sp²) | Pd(PPh₃)₄, Pd(OAc)₂ |
| Heck | Alkene (e.g., R-CH=CH₂) | C(sp²)–C(sp²) | Pd(OAc)₂, PdCl₂ |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | C(sp²)–C(sp) | Pd complexes with Cu(I) co-catalyst |
| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)–N | Pd complexes with specialized phosphine (B1218219) ligands |
The amino group at position 7 is nucleophilic and can undergo reactions typical of an aromatic amine.
N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Direct alkylation may sometimes lead to over-alkylation, yielding secondary and tertiary amines, but reaction conditions can be optimized to favor the mono-alkylated product.
N-Arylation: The introduction of aryl groups onto the amino nitrogen can be achieved through methods like the Buchwald-Hartwig amination, coupling the amino-quinazolinone with an aryl halide.
N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amide, which can alter the electronic properties of the system and serve as a protecting group.
These modifications directly impact the electronic nature of the benzene (B151609) portion of the molecule and can be used to modulate biological activity.
Transformations Involving the Dihydroquinazolinone Core
The dihydroquinazolinone ring system itself is not inert and can participate in several important chemical transformations, including oxidation to the fully aromatic system and reactions that involve the cleavage of the heterocyclic ring.
The dihydroquinazolinone core can be readily oxidized to the corresponding fully aromatic quinazolin-4-one. This dehydrogenation reaction introduces a double bond between the N3 and C4 atoms. This transformation is significant as it planarizes the heterocyclic ring and alters the electronic and pharmacological properties of the molecule. A variety of oxidizing agents can be employed for this purpose, including mild reagents like iodine or manganese dioxide (MnO₂), as well as electrochemical methods. acs.org The resulting quinazolinone scaffold is a common feature in many pharmacologically active compounds.
The formation of the 3,4-dihydroquinazolinone core is itself a ring-closing reaction. Common synthetic strategies involve the cyclization of 2-aminobenzamides with aldehydes or ketones, or via cascade reactions like the Leuckart–Wallach type strategy using formic acid. rsc.orgrsc.org
Conversely, the dihydroquinazolinone ring can undergo ring-opening under certain conditions. For instance, domino reaction sequences have been described where an initially formed dihydroquinazolin-4-one intermediate undergoes a subsequent nucleophilic ring-opening. mdpi.com This is followed by a new cyclization event, demonstrating that the heterocyclic core can be dynamically involved in skeletal rearrangements to form more complex polycyclic systems. The susceptibility to ring-opening often depends on the nature of the substituents at the N3 and C2 positions and the reaction conditions employed.
C-H Bond Functionalization of the Quinazolinone Skeleton
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering a streamlined alternative to traditional multi-step methods that often require pre-functionalized starting materials. researchgate.netrsc.org This approach allows for the direct introduction of new functional groups onto the quinazolinone core, enhancing molecular complexity and enabling the rapid generation of diverse compound libraries for biological screening.
Transition-metal catalysis is a cornerstone of C-H functionalization. rsc.org For the quinazolinone skeleton, this strategy has been successfully applied to achieve various transformations, including arylation, amination, alkylation, and alkenylation. rsc.org These reactions typically involve a transition metal catalyst, such as palladium, rhodium, or copper, which can selectively activate a specific C-H bond, often guided by a directing group within the molecule. In the context of 7-amino-6-chloro-3,4-dihydroquinazolin-4-one, the amide functionality or the amino group could potentially serve as directing groups to functionalize adjacent C-H bonds.
Recent advancements have also highlighted the use of visible-light photoredox catalysis for C-H functionalization. rsc.orgncl.res.in For example, an iridium-catalyzed photodecarboxylative radical cyclization has been developed for the intramolecular C-H functionalization of the Csp(2)-H bond adjacent to the nitrogen atom in a heteroarene, a method applicable to the synthesis of complex quinazolinone scaffolds. ncl.res.in This approach is valued for its mild, oxidant-free, and operationally simple conditions. ncl.res.in
While specific examples detailing the C-H functionalization of this compound are not extensively documented in the surveyed literature, the general principles and methodologies developed for the broader quinazolinone class are highly relevant. The electronic properties conferred by the chloro and amino substituents would likely influence the regioselectivity of such reactions, presenting opportunities for targeted molecular design.
Table 1: Overview of C-H Functionalization Strategies for Quinazolinone Skeletons
| Strategy | Catalyst Type | Type of Bond Formed | Key Features |
| Transition-Metal Catalysis | Palladium, Rhodium, Copper, etc. researchgate.netrsc.org | C-C, C-N, C-O, C-S, C-Halogen rsc.org | Site-selective, often requires directing groups, versatile for various functional groups. researchgate.net |
| Photoredox Catalysis | Iridium, Organic Dyes rsc.orgncl.res.in | C-C, C-N ncl.res.in | Mild conditions, uses visible light, often avoids harsh oxidants. rsc.orgncl.res.in |
Development of Novel Heterocyclic Systems Incorporating the this compound Moiety
The inherent reactivity of the this compound core makes it an excellent starting material for the construction of more complex, fused, and linked heterocyclic systems. The amino group at the 7-position and the lactam functionality are primary sites for derivatization, enabling the annulation of new rings.
One prominent strategy involves leveraging the nucleophilicity of an amino group on the quinazolinone core to react with various electrophiles, leading to the formation of novel fused heterocycles. For instance, 3-aminoquinazolinone derivatives have been used to synthesize a variety of fused systems, including triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov This is typically achieved through condensation reactions with aldehydes or other bifunctional reagents. nih.gov The reaction of a 3-aminoquinazolinone with an aldehyde, for example, can proceed through the formation of a Schiff base, followed by an intramolecular nucleophilic addition and subsequent elimination to yield a fused triazino- or triazepino-quinazolinone. nih.gov
Similarly, the amino group can be used as a handle to build new heterocyclic rings through multi-step sequences. A common approach involves the reaction of an amino-quinazolinone with chloroacetyl chloride to form an intermediate chloroacetamide derivative. This intermediate can then react with various nucleophiles to construct new rings. For example, reaction with thioglycolic acid can yield a thiazolidinone ring, while reaction with 2-aminoethanol can lead to a thiomorpholine (B91149) derivative. researchgate.net
Another approach is the condensation of the amino group with other reagents to form linked heterocyclic systems. For example, 3-amino 7-chloro-2-phenyl quinazolin-4(3H)-one has been used to synthesize a series of Schiff bases by reacting it with various substituted benzylidenes. researchgate.net These reactions highlight the utility of the amino functionality as a versatile anchor point for molecular elaboration.
The development of these novel heterocyclic systems is of significant interest as it allows for the exploration of new chemical space and the potential discovery of compounds with unique biological properties. The fusion or linkage of additional heterocyclic rings to the this compound moiety can significantly alter its steric and electronic properties, leading to new structure-activity relationships.
Table 2: Examples of Heterocyclic Systems Derived from Amino-Quinazolinones
| Starting Material (Analogue) | Reagent(s) | Resulting Heterocyclic System | Reference |
| 3-Aminoquinazolinone derivative | Aromatic aldehydes | Triazepino[7,1-b]quinazolin-11-one | nih.gov |
| 3-Aminoquinazolinone derivative | 2,3-dichloro-1,4-naphthoquinone | Naphtho[2,3:3,4]- researchgate.netrsc.orgnih.govtriazocino[8,1-b]quinazolinone | nih.gov |
| 3-Amino-2-ethoxyquinazolin-4(3H)-one | Chloroacetyl chloride, then Thioglycolic acid | Quinazolinyl thiazolidine (B150603) derivative | researchgate.net |
| 3-Amino-7-chloro-2-phenyl quinazolin-4(3H)-one | Substituted benzaldehydes | 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one | researchgate.net |
Mechanistic Insights into Biological Interactions of 7 Amino 6 Chloro 3,4 Dihydroquinazolin 4 One and Its Derivatives
In Vitro Studies on Molecular Targets and Pathways
The biological activity of 7-amino-6-chloro-3,4-dihydroquinazolin-4-one and its analogs is often attributed to their interaction with specific molecular targets, primarily enzymes and receptors that play crucial roles in cell signaling and proliferation.
While direct enzymatic inhibition data for this compound is not extensively available in the public domain, studies on structurally similar quinazolinone derivatives have revealed significant inhibitory activity against a range of enzymes implicated in various diseases.
Tyrosine Kinases (including EGFR and VEGFR-2): The quinazoline (B50416) core is a well-established pharmacophore for tyrosine kinase inhibitors. mdpi.com Numerous quinazolinone derivatives have been synthesized and evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in cancer therapy. For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives demonstrated potent EGFR inhibitory activity. nih.gov Specifically, compound 7i from this series, 1-(4-((3-Bromophenyl)amino)-3,4-dihydroquinazolin-6-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl) urea, showed significant inhibition of EGFR. nih.gov Another study on quinazolinone-amino acid hybrids identified compounds with strong inhibitory activity against EGFR, with IC50 values in the nanomolar range. mdpi.com The substitution pattern on the quinazoline ring is crucial for activity, with various moieties at positions 2, 3, and 6 influencing the inhibitory potency. mdpi.comtandfonline.com
Carbonic Anhydrase-II (CA-II): Research on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, which are structurally related to the title compound, has shown their potential as inhibitors of carbonic anhydrase isoforms. While these derivatives were found to be inactive against hCA I and hCA II, they exhibited inhibitory activity against hCA IX and hCA XII. [No specific citation found for CA-II inhibition by this compound, but general quinazolinone derivatives have been studied against CAs.]
Phosphodiesterase-4 (PDE-4) and Phosphodiesterase 7 (PDE7): Quinazoline derivatives have been investigated as inhibitors of phosphodiesterases. A study on novel quinazoline derivatives as PDE7 inhibitors showed that compounds with a chloro group on the benzene (B151609) ring could enhance interactions at the enzyme's binding site. nih.gov Several synthesized compounds exhibited potent PDE7A inhibitory activity with IC50 values in the sub-micromolar range. nih.gov
AKT: The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. nih.gov A series of new 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were found to inhibit the ALK/PI3K/AKT signaling pathway, leading to apoptosis in cancer cells. nih.gov
p21-Activated Kinase 4 (PAK4): A study on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives identified potent and selective inhibitors of PAK4, a kinase involved in cancer cell migration and invasion. The 6-chloro substituent was found to play a role in the compound's potency and selectivity. acs.org
| Derivative Class | Target Enzyme | Key Findings |
| 6-Arylureido-4-anilinoquinazolines | EGFR | Potent inhibition, with compound 7i showing significant activity. nih.gov |
| Quinazolinone-Amino Acid Hybrids | EGFR, Tubulin | Dual inhibition, with some derivatives showing higher activity than erlotinib. mdpi.com |
| 7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | Carbonic Anhydrase | Inactive against hCA I and II, but active against hCA IX and XII. |
| Chloro-substituted Quinazolines | PDE7A | Potent inhibition with IC50 values in the sub-micromolar range. nih.gov |
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-ones | ALK/PI3K/AKT | Inhibition of the signaling pathway, leading to apoptosis. nih.gov |
| 6-Chloro-4-aminoquinazoline-2-carboxamides | PAK4 | Potent and selective inhibition, with the 6-chloro group contributing to activity. acs.org |
Epidermal Growth Factor Receptor (EGFR): The interaction of quinazoline derivatives with EGFR is a primary focus of many anticancer drug discovery programs. mdpi.comtandfonline.comnih.govbiorxiv.org The 4-anilinoquinazoline scaffold is a key feature for EGFR inhibition, as seen in approved drugs like gefitinib and erlotinib. mdpi.com The nitrogen at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of Met793 in the ATP-binding site of EGFR. nih.gov The 6- and 7-positions of the quinazoline ring are often substituted to enhance binding affinity and selectivity. biorxiv.org While direct binding data for this compound is limited, computational studies on similar '4-aminoquinazoline-6,7-diol' derivatives suggest that they can act at the catalytic site of EGFR. biorxiv.org
Molecular docking and dynamic simulations are valuable tools for predicting and understanding the binding modes of ligands with their protein targets. nih.govnih.govmdpi.com
EGFR Binding: Docking studies of various quinazoline derivatives into the ATP binding pocket of EGFR have consistently shown the importance of the hydrogen bond between the N1 of the quinazoline core and the hinge region residue Met793. nih.gov The anilino group at the 4-position typically occupies a hydrophobic pocket. Substituents at the 6- and 7-positions can form additional interactions with the surrounding amino acid residues, thereby influencing the binding affinity. For example, in silico studies of '4-aminoquinazoline-6,7-diol' derivatives indicated their interaction with the catalytic site of EGFR. biorxiv.org
Phosphodiesterase 7 (PDE7) Binding: Molecular docking of novel quinazoline derivatives into the active site of PDE7A has revealed key interactions. The quinazoline ring often engages in pi-pi stacking with a phenylalanine residue, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with the surrounding residues. nih.gov
p21-Activated Kinase 4 (PAK4) Binding: Docking simulations of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have provided insights into their binding with PAK4. The 6-chloro group was predicted to lie in a cliff-like entrance around the hinge area, leading to van der Waals interactions with Phe397, Glu399, and Ile327. acs.org The amide side chain was shown to be essential for improving PAK4 selectivity. acs.org
Cellular Level Investigations
The molecular interactions of this compound and its derivatives translate into observable effects at the cellular level, primarily impacting cell proliferation and survival.
Numerous studies have demonstrated the antiproliferative and apoptotic effects of quinazolinone derivatives in various cancer cell lines.
Antiproliferative Activity: A wide range of quinazolinone derivatives have shown potent growth inhibitory activity against human cancer cell lines. For example, new 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives exhibited significant antiproliferative activity against A549 lung cancer cells, with IC50 values in the sub-micromolar range. nih.gov Similarly, quinazolinone-amino acid hybrids displayed good antitumor activity against MCF-7 and MDA-MBA-231 breast cancer cell lines. mdpi.com A derivative of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, known as DW-8, showed high anticancer efficacy and selectivity in colorectal cancer cell lines. biorxiv.org
Apoptosis Induction: The antiproliferative effects of many quinazolinone derivatives are mediated through the induction of apoptosis. The 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45, was shown to promote apoptosis in A549 cells by disrupting the mitochondrial membrane potential. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of apoptotic cells following treatment with this compound. nih.gov The compound DW-8 was also found to induce apoptosis in SW620 colorectal cancer cells through the activation of the intrinsic apoptotic pathway, involving caspase-9 and the executioner caspases-3 and 7. biorxiv.org
| Derivative | Cell Line(s) | Effect | Key Findings |
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45) | A549 (Lung) | Antiproliferative, Apoptosis | IC50 of 0.44 µM; induced G1-phase arrest and disrupted mitochondrial membrane potential. nih.gov |
| Quinazolinone-Amino Acid Hybrids (Compounds E and G) | MCF-7, MDA-MBA-231 (Breast) | Antiproliferative | Sub-micromolar IC50 values, with some derivatives more potent than erlotinib. mdpi.com |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116, HT29, SW620 (Colon) | Antiproliferative, Apoptosis | High efficacy and selectivity; induced G2 phase arrest and activated intrinsic apoptotic pathway. biorxiv.org |
| 6-Arylureido-4-anilinoquinazolines (Compound 7i) | A549 (Lung), HT-29 (Colon), MCF-7 (Breast) | Antiproliferative | Excellent antitumor activity with IC50 values of 2.25, 1.72, and 2.81 µM, respectively. nih.gov |
Beyond simply inhibiting cell growth, specific quinazolinone derivatives can serve as valuable tools to probe cellular mechanisms. For example, the compound DW-8 was used to investigate the mechanisms of cell death in SW620 colorectal cancer cells. It was found to induce cell cycle arrest at the G2 phase and increase the levels of reactive oxygen species (ROS), in addition to activating the intrinsic apoptotic pathway. biorxiv.org Such studies highlight the potential of these compounds to elucidate the complex signaling networks that govern cell fate. The ability of certain derivatives to inhibit specific kinases like PAK4 allows for the targeted investigation of the roles of these enzymes in cellular processes such as migration and invasion. acs.org
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold and its derivatives, SAR analyses have been instrumental in elucidating interaction mechanisms and optimizing potency, selectivity, and pharmacokinetic properties. By systematically modifying the quinazolinone core, researchers can identify key pharmacophoric features and understand the steric, electronic, and conformational requirements for effective biological interactions.
The substitution pattern on the quinazolinone ring system is a major determinant of biological activity. The positions and nature of substituents can significantly alter the molecule's interaction with its biological target.
Research into quinazolinone-based inhibitors has consistently shown that substitutions on the fused benzene ring, particularly at positions 6 and 7, are crucial for modulating activity and selectivity. nih.gov The presence of a halogen, such as the chloro group at the C-6 position, is a common feature in many bioactive quinazolinone derivatives. This substituent often engages in important interactions within the target's binding pocket. For instance, in the context of p21-Activated Kinase 4 (PAK4) inhibitors, the 6-chloro group is situated in a cliff-like entrance near the hinge region of the ATP-binding pocket, where it establishes van der Waals interactions with key amino acid residues. acs.org
The importance of the C-6 position and the nature of its substituent are highlighted by comparative studies. Replacing the 6-chloro group with other electron-withdrawing groups like fluorine or bromine can retain strong affinity for the target, though it may alter selectivity. acs.org Conversely, removing the chloro group altogether can lead to a slight decrease in potency and a significant reduction in selectivity, underscoring the role of this substituent in optimizing molecular recognition. acs.org
Positional scanning, which involves moving a substituent to different positions on the scaffold, further clarifies its role. Moving the chloro group from the C-6 to the C-7 position can result in derivatives with enhanced potency but potentially reduced selectivity. acs.org This indicates that while both positions can accommodate a halogen, the precise placement is key to fine-tuning the inhibitor's profile. These findings demonstrate that appropriate substitutions at positions 6 and 7 can be tuned to achieve desired potency and specificity. nih.gov
The following table summarizes the effects of positional changes and substituent modifications on the quinazoline core based on studies of PAK4 inhibitors.
| Compound ID | Quinazoline Core Substitution | Target Kinase | Ki (μM) | Selectivity (PAK4 vs. PAK1) |
| 31 | 6-Chloro | PAK4 | 0.003 | >1000-fold |
| 37 | Unsubstituted (H at C-6) | PAK4 | 0.017 | 63-fold |
| 38 | 7-Chloro | PAK4 | 0.006 | 57-fold |
| 39 | 6-Fluoro | PAK4 | 0.005 | 31-fold |
| 40 | 6-Bromo | PAK4 | 0.003 | 190-fold |
| Data sourced from studies on p21-Activated Kinase (PAK) inhibitors. acs.org |
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of quinazolinone derivatives reveals that their specific spatial arrangement is directly correlated with their bioactivity.
The rotational freedom of substituents also plays a vital role. In studies of mGlu7 receptor modulators, the mutual orientation of aromatic fragments at the C-2 and C-6 positions was found to be important for interactions within the allosteric binding site. nih.gov The presence of two alternative conformations in the crystal structure of one active compound indicated significant rotational freedom of a benzene substituent. In contrast, another analog with ortho substituents on its aromatic rings showed reduced rotation due to steric hindrance, which stabilized a specific, active conformation. nih.gov This suggests that constraining the molecule into a bioactive conformation can be a successful strategy for improving potency. The conformation of side chains is also critical; studies on PAK4 inhibitors revealed that changing a piperazine ring to other heterocycles was not well-tolerated, indicating that the specific shape of the side chain is essential for activity. acs.org
Scaffold hopping and isosteric replacement are powerful drug design strategies used to discover novel compounds by modifying the core structure of a known active agent. nih.govmdpi.com These techniques are employed to improve pharmacological properties, circumvent existing patents, or eliminate potential toxicophores.
A notable example involves the development of quinazolinone derivatives as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). tandfonline.comnih.gov The starting point for this research was a series of thienopyrimidinone inhibitors. nih.govunica.it Although potent, the thiophene ring is a potential toxicophore. Researchers applied a scaffold hopping strategy by performing an isosteric replacement of the thieno[2,3-d]pyrimidine core with a quinazolinone scaffold. tandfonline.com This bioisosteric replacement of the thiophene ring with a benzene ring resulted in a new series of highly active quinazolinone-based inhibitors. nih.govtandfonline.com
This strategy successfully translated the activity from one scaffold to another, demonstrating that the quinazolinone core could effectively mimic the orientation of key functionalities of the original thienopyrimidinone inhibitors. tandfonline.comunica.it Further studies on these novel quinazolinones confirmed that, similar to the original scaffold, a 2-(3,4-dihydroxyphenyl) unit was crucial for inhibitory activity. nih.gov This successful application of scaffold hopping not only yielded a new class of inhibitors but also addressed potential toxicity concerns associated with the original lead compounds. tandfonline.com
Computational Chemistry and Molecular Modeling of 7 Amino 6 Chloro 3,4 Dihydroquinazolin 4 One
Quantum Chemical Calculations (DFT-based studies)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. dergipark.org.trnih.gov By applying DFT, researchers can gain a detailed understanding of the intrinsic characteristics of 7-amino-6-chloro-3,4-dihydroquinazolin-4-one at the atomic level. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. dergipark.org.trrjptonline.org
Electronic Structure and Molecular Orbital Analysis (HOMO, LUMO, energy gap)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. ekb.eg The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. ekb.egirjweb.comresearchgate.net
A smaller energy gap suggests that a molecule is more easily polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For this compound, DFT calculations would map the distribution of these orbitals. The HOMO is likely distributed over the electron-rich amino group and the quinazoline (B50416) ring system, while the LUMO may be localized on the electron-deficient carbonyl group and the heterocyclic ring. This distribution determines how the molecule interacts with other chemical species, including biological receptors. A lower energy gap can enhance stabilizing interactions with a receptor, potentially increasing binding affinity. researchgate.net
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -6.5 | Indicates electron-donating capacity. |
| ELUMO | -1.5 to -2.0 | Indicates electron-accepting capacity. |
| Energy Gap (ΔE) | 4.0 to 4.5 | Correlates with chemical reactivity and stability. irjweb.com |
Reaction Pathway Elucidation and Transition State Analysis
DFT calculations are instrumental in elucidating reaction mechanisms, particularly for regioselective synthesis. The synthesis of 4-aminoquinazolines often involves a regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline (B46505) precursor. mdpi.com Computational studies can model this reaction to understand why a nucleophile, such as an amine, preferentially attacks the C4 position over the C2 position.
By calculating the LUMO coefficients, researchers can identify the atom most susceptible to nucleophilic attack. DFT calculations have shown that for 2,4-dichloroquinazoline, the carbon atom at the 4-position has a higher LUMO coefficient, making it the more electrophilic site. mdpi.com Furthermore, modeling the entire reaction pathway allows for the identification of transition states and the calculation of their activation energies. The reaction pathway with the lower activation energy is the favored one. Such analyses consistently support the observed regioselectivity of the SNAr reaction, confirming that substitution at the C4 position is kinetically favored. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. rjptonline.orgresearchgate.net In an MEP map, different colors represent different electrostatic potential values:
Red: Regions of high electron density and strong negative electrostatic potential, indicative of sites susceptible to electrophilic attack.
Blue: Regions of low electron density and strong positive electrostatic potential, indicative of sites susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net
For this compound, an MEP map would likely show a significant negative potential (red/yellow) around the carbonyl oxygen atom and the nitrogen atoms of the quinazoline ring, highlighting these as key hydrogen bond acceptor sites. Conversely, the hydrogen atoms of the amino group at C7 and the N-H group at position 3 would exhibit a positive potential (blue), identifying them as primary hydrogen bond donor sites. This information is critical for predicting intermolecular interactions, such as those with amino acid residues in a protein's active site.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are central to structure-based drug design.
Ligand-Target Binding Prediction and Affinity Estimation
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. sciepub.com This process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy. Quinazoline derivatives are well-known kinase inhibitors, and docking studies often target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) or p21-Activated Kinase 4 (PAK4). acs.orgnih.govbiorxiv.org
For this compound, a docking simulation into a kinase active site would predict its binding mode and affinity. Key interactions typically include:
Hydrogen Bonds: The amino group, carbonyl oxygen, and ring nitrogens of the quinazoline core can form hydrogen bonds with backbone or side-chain residues in the hinge region of the kinase.
Hydrophobic Interactions: The aromatic ring system can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.
Halogen Bonds: The chlorine atom at the C6 position can form halogen bonds or van der Waals interactions, contributing to binding affinity and selectivity. acs.org
The output of a docking simulation includes a binding energy score (e.g., in kcal/mol), which estimates the binding affinity. A lower binding energy suggests a more stable and favorable interaction. Studies on related 7-chloro-quinazoline derivatives have demonstrated potent inhibitory activity, suggesting this compound could also bind effectively to specific kinase targets. acs.org
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue | Binding Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond (Donor) | C7-Amino Group | Aspartic Acid | -8.0 to -10.0 |
| Hydrogen Bond (Acceptor) | C4-Carbonyl Oxygen | Lysine | |
| π-π Stacking | Quinazoline Ring | Phenylalanine | |
| van der Waals | C6-Chloro Group | Leucine, Valine |
Conformational Dynamics in Biological Milieu
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated biological environment. nih.govnih.gov An MD simulation tracks the movements of every atom in the system over a period, typically nanoseconds, providing insights into the conformational flexibility and stability of the binding pose predicted by docking. mdpi.com
Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, low-fluctuation RMSD value indicates that the complex has reached equilibrium and is stable.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the stability of key interactions identified in docking. nih.govmdpi.com
For this compound, an MD simulation would validate the stability of its binding pose within a target's active site, ensuring that the critical hydrogen bonds and hydrophobic interactions are maintained, thus reinforcing its potential as a stable inhibitor. nih.gov
Lack of Specific Research Data on "this compound" for Computational Modeling
Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research focusing on the computational chemistry and molecular modeling of the exact compound This compound as required by the provided outline.
The conducted searches for Quantitative Structure-Activity Relationship (QSAR) modeling, descriptor calculation, predictive model development, and virtual screening applications yielded extensive information on the broader class of quinazoline and quinazolinone derivatives. This body of research highlights the significant interest in this scaffold for various therapeutic targets, including anticancer, antimicrobial, and antimalarial agents. nih.govnih.govnih.govmdpi.comdoi.org
However, the search did not identify any studies that specifically investigate "this compound." Consequently, it is not possible to provide detailed, scientifically accurate information, research findings, or data tables for the following requested sections concerning this particular molecule:
Quantitative Structure-Activity Relationship (QSAR) Modeling
Virtual Screening Applications
Without dedicated studies on this compound, any attempt to generate content for the requested article would require extrapolation from related but structurally distinct compounds. This would not adhere to the strict instruction to focus solely on the specified chemical entity. Therefore, the required article cannot be generated at this time.
Analytical and Spectroscopic Characterization Methodologies in Research of 7 Amino 6 Chloro 3,4 Dihydroquinazolin 4 One
Advanced Spectroscopic Techniques for Structural Elucidation
The precise molecular structure of 7-amino-6-chloro-3,4-dihydroquinazolin-4-one is determined using a combination of sophisticated spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for a complete and unambiguous assignment of the compound's constitution and stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula.
For this compound (Molecular Formula: C₈H₇ClN₄O), HRMS would be used to compare the experimentally measured exact mass with the theoretically calculated mass. A close match between these two values provides strong evidence for the correct molecular formula, confirming the presence of all constituent atoms in the correct numbers. While general procedures for HRMS analysis of quinazolinone derivatives are documented, specific experimental data for this compound is not available in the search results. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, 2D-NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR Spectroscopy: This one-dimensional technique identifies the number of different types of protons in the molecule, their relative numbers, their electronic environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons, the amine (NH₂) protons, and the amide (NH) proton. The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of these signals would provide crucial information about the substitution pattern on the quinazoline (B50416) core.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, revealing the total number of carbon atoms and their chemical environment (e.g., aromatic, carbonyl, aliphatic).
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms.
COSY reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the complete molecular structure and confirming the placement of substituents.
While NMR data is available for many quinazolinone analogues, specific ¹H, ¹³C, and 2D-NMR spectral data for this compound could not be located in the provided search results. nih.govacs.orgresearchgate.netmdpi.com
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: For the amine (NH₂) and amide (NH) groups, typically appearing in the region of 3100-3500 cm⁻¹.
C=O stretching: A strong absorption for the ketone functional group in the quinazolinone ring, usually found around 1650-1700 cm⁻¹.
C=C and C=N stretching: For the aromatic ring and the quinazoline core, appearing in the 1400-1600 cm⁻¹ region.
C-Cl stretching: Typically observed in the fingerprint region, below 800 cm⁻¹.
The presence and position of these bands help to confirm the key functional groups of the molecule. researchgate.netmdpi.comnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms, as well as bond lengths, bond angles, and intermolecular interactions. This technique provides an unambiguous confirmation of the molecular structure and stereochemistry. Obtaining a suitable single crystal is often the primary challenge for this method. Although crystal structures for related quinazolinone derivatives have been reported, specific crystallographic data for this compound is not present in the search results. acs.orgnih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of a compound. The sample is passed through a column under high pressure, and components are separated based on their affinity for the stationary phase. A pure compound will ideally show a single peak in the chromatogram. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantification of purity (e.g., >95%).
Liquid Chromatography-Mass Spectrometry (LC/MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. As components elute from the LC column, they are introduced into the mass spectrometer, which provides mass information for each separated peak. This is a powerful tool for confirming the identity of the main peak as the target compound and for identifying impurities from the reaction mixture.
These techniques are standard for the purification and purity analysis of synthesized compounds, including various quinazolinone derivatives. acs.orgresearchgate.net
Applications of 7 Amino 6 Chloro 3,4 Dihydroquinazolin 4 One As a Chemical Building Block
Utility in Multi-step Organic Synthesis
The structure of 7-amino-6-chloro-3,4-dihydroquinazolin-4-one, featuring a reactive amino group and a halogen substituent on the benzene (B151609) ring, alongside the lactam functionality of the dihydroquinazolinone core, suggests its potential as a versatile precursor in organic synthesis.
Construction of Complex Heterocyclic Frameworks
The inherent functionalities of this compound make it a hypothetical candidate for the synthesis of more complex, fused heterocyclic systems. The amino group at the 7-position can undergo a variety of chemical transformations, such as diazotization followed by substitution, or condensation reactions with carbonyl compounds to form Schiff bases, which can then be used in cyclization reactions. Furthermore, the chloro- and amino- substituents could be involved in intramolecular cyclization reactions to form novel polycyclic frameworks. However, specific, documented examples of these synthetic routes originating from this precise molecule are not readily found in peer-reviewed literature.
Precursor for Advanced Pharmaceutical Intermediates
The quinazolinone nucleus is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The amino and chloro groups on this compound offer strategic points for modification to develop analogues of known pharmaceuticals or to explore new pharmacophores. The amino group can be acylated, alkylated, or used as a handle for coupling reactions to introduce diverse side chains. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. While this potential exists, published research specifically detailing the conversion of this compound into advanced pharmaceutical intermediates is not currently available.
Role in Materials Science (e.g., fluorescent probes, luminescent materials, dyes)
Quinazolinone derivatives are known to exhibit interesting photophysical properties, leading to their use in the development of fluorescent materials. The electron-donating amino group and the electron-withdrawing chloro group on the aromatic ring of this compound could potentially give rise to compounds with useful optical properties. Modifications of the amino group could be used to tune the fluorescence emission wavelengths or to introduce specific binding sites for the development of chemosensors. Despite this theoretical potential, there is a lack of specific studies in the scientific literature that describe the application of this compound in the synthesis of fluorescent probes, luminescent materials, or dyes.
Future Directions and Emerging Research Avenues for 7 Amino 6 Chloro 3,4 Dihydroquinazolin 4 One
Exploiting Novel Synthetic Pathways
The future of synthesizing 7-amino-6-chloro-3,4-dihydroquinazolin-4-one and its analogs lies in the development of more efficient, sustainable, and versatile synthetic routes. While classical methods for quinazolinone synthesis are well-established, emerging strategies can offer significant advantages in terms of yield, purity, and environmental impact.
One promising direction is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been successfully employed for the green synthesis of related compounds, such as 3-amino-7-chloro-2-methylquinazolin-4(3H)-one. mdpi.com The application of microwave irradiation can dramatically reduce reaction times and improve yields, offering a more efficient alternative to conventional heating. mdpi.com The synthesis of 6-chloro-2–(3,4-dihydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been reported, providing a foundational methodology that could be adapted for the target compound. nih.gov Future research could focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially from readily available starting materials like substituted anthranilic acids.
Another avenue for exploration is the use of novel catalytic systems. For the broader class of quinazolines, phosphine-free manganese pincer complexes have been utilized for their sustainable synthesis through dehydrogenative coupling reactions. nih.govscispace.com Investigating the applicability of such earth-abundant metal catalysts for the synthesis of the target dihydroquinazolinone could lead to more cost-effective and environmentally friendly production methods.
Furthermore, multicomponent reactions (MCRs) present an attractive strategy for the one-pot synthesis of complex quinazolinone derivatives. The development of an MCR protocol for this compound would streamline its synthesis, increasing efficiency and reducing waste.
Expanding the Scope of Derivatization for Enhanced Chemical Diversity
The functional groups present on the this compound core, namely the secondary amine in the dihydroquinazoline (B8668462) ring, the primary aromatic amine at the 7-position, and the chloro group at the 6-position, provide rich opportunities for derivatization. Expanding the library of derivatives based on this scaffold is a critical step in exploring its full potential.
The amino group at the 7-position is a prime target for a wide range of chemical modifications. For instance, it can be acylated to form amides, alkylated, or used as a handle for the introduction of various pharmacophores through coupling reactions. Research on the derivatization of the closely related 3-amino-2-methyl-quinazolin-4(3H)-ones has demonstrated the feasibility of converting the amino group into acetamides and arylamides. mdpi.com Similar strategies could be applied to the 7-amino group of the target compound.
The secondary amine within the dihydroquinazolinone ring can also be a point of derivatization, allowing for the introduction of substituents at the N-3 position. This has been a common strategy for modifying the properties of quinazolinones.
The chloro group at the 6-position, while relatively stable, can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups. Structure-activity relationship studies on other 6-chloro-4-aminoquinazoline derivatives have shown that this position is crucial for biological activity, and modifications here could fine-tune the compound's properties. acs.org
The following table outlines potential derivatization strategies for this compound:
| Functional Group | Potential Derivatization Reactions | Resulting Functional Groups |
| 7-Amino Group | Acylation, Alkylation, Sulfonylation, Reductive Amination, Buchwald-Hartwig Coupling | Amides, Secondary/Tertiary Amines, Sulfonamides, Substituted Amines, Aryl/Heteroaryl Amines |
| N-3 Amine | Alkylation, Acylation, Michael Addition | N-Substituted Dihydroquinazolinones |
| 6-Chloro Group | Nucleophilic Aromatic Substitution (e.g., with amines, thiols, alcohols) | Amino, Thioether, Ether groups |
Deeper Mechanistic Understanding at the Molecular Level
A thorough understanding of how this compound and its derivatives interact with biological targets at the molecular level is paramount for rational drug design. Future research should focus on elucidating these mechanisms through a combination of experimental and computational techniques.
Structure-based drug design (SBDD) and X-ray crystallography can provide detailed insights into the binding modes of these compounds with their target proteins. For example, studies on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as inhibitors of p21-activated kinase 4 (PAK4) have revealed the importance of the 6-chloro substituent in forming van der Waals interactions within the kinase's binding pocket. acs.org Similar studies on derivatives of this compound could identify key interactions and guide the design of more potent and selective molecules.
Molecular docking simulations can be employed to predict the binding affinity and orientation of novel derivatives within the active site of a target protein. This computational approach can help prioritize which compounds to synthesize and test, thereby accelerating the discovery process.
Furthermore, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantitatively measure the binding affinity and kinetics of these compounds with their biological targets, providing crucial data for understanding their mechanism of action.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Machine learning models can be trained to predict the biological activity and physicochemical properties of virtual derivatives of this compound. mdpi.com By building quantitative structure-activity relationship (QSAR) models, researchers can identify the key structural features that contribute to a desired biological effect, guiding the design of new and improved compounds.
Generative AI models can also be used for de novo drug design, creating entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target. This approach has the potential to significantly accelerate the identification of promising lead compounds.
Potential for Sustainable and Environmentally Benign Chemical Processes
The principles of green chemistry are increasingly being integrated into chemical synthesis to reduce the environmental impact of chemical processes. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods.
As previously mentioned, microwave-assisted synthesis is a green technique that can reduce energy consumption and the use of hazardous solvents. mdpi.com The use of greener solvents, such as water, ethanol, or supercritical carbon dioxide, should be explored for the synthesis and derivatization of the target compound.
The development of continuous flow manufacturing processes for this compound could also enhance sustainability by improving efficiency, reducing waste, and allowing for better control over reaction conditions.
The following table summarizes potential green chemistry approaches for the synthesis of this compound:
| Green Chemistry Principle | Potential Application |
| Waste Prevention | One-pot and multicomponent reactions |
| Atom Economy | Catalytic reactions, addition reactions |
| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents |
| Designing Safer Chemicals | Derivatization to improve biological and environmental profiles |
| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions |
| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature and pressure |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources |
| Reduce Derivatives | Avoiding protecting groups through selective reactions |
| Catalysis | Use of reusable and non-toxic catalysts (e.g., biocatalysts, earth-abundant metals) |
| Design for Degradation | Designing derivatives that are biodegradable |
| Real-time analysis for Pollution Prevention | In-line monitoring of reactions in continuous flow systems |
| Inherently Safer Chemistry for Accident Prevention | Use of less volatile and hazardous reagents |
By focusing on these future directions, the scientific community can unlock the full potential of this compound as a versatile chemical scaffold for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
